(2,4-Dimethoxy-phenyl)-carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-(2,4-dimethoxyphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(15)14-10-7-6-9(16-4)8-11(10)17-5/h6-8H,1-5H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFXNTMGHGDJRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442510 | |
| Record name | Carbamic acid, (2,4-dimethoxyphenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260391-75-1 | |
| Record name | Carbamic acid, (2,4-dimethoxyphenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethoxy-phenyl)-carbamic acid tert-butyl ester typically involves the reaction of 2,4-dimethoxyaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethoxy-phenyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.
Scientific Research Applications
(2,4-Dimethoxy-phenyl)-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2,4-Dimethoxy-phenyl)-carbamic acid tert-butyl ester exerts its effects involves interactions with specific molecular targets. The carbamate group can interact with enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The following sections compare (3,4-dimethoxy-phenyl)-carbamic acid tert-butyl ester with analogues differing in substituent patterns, biological activity, and synthetic applications.
Structural and Functional Group Variations
Table 1: Key Structural Features and Physicochemical Properties
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (electron-donating) in the parent compound enhance solubility and stabilize aromatic rings via resonance, whereas halogen substituents (e.g., Br, F in ) increase electrophilicity for Suzuki couplings .
- Amino Derivatives: Amino-substituted analogues (e.g., ) are prone to oxidation but serve as key intermediates for peptide coupling or heterocycle formation .
Key Findings :
- Physostigmine-like Activity : Carbamic esters with basic substituents (e.g., quaternary ammonium salts) show enhanced miotic and intestinal activity compared to neutral analogues .
- Enzyme Inhibition : Bulky tert-butyl carbamates (e.g., ) act as transition-state inhibitors for aspartyl proteases, modulating amyloid-beta production.
Key Trends :
- Reductive Amination: High-yield method for introducing alkylamino chains (e.g., ).
- Transition-Metal Catalysis : Suzuki coupling (e.g., ) enables aryl-aryl bond formation for complex analogues.
Biological Activity
(2,4-Dimethoxy-phenyl)-carbamic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-dimethoxyphenol with tert-butyl chloroformate in the presence of a base. The reaction yields the desired carbamate product, which can be purified through recrystallization or chromatography.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of related compounds within the carbamate class. For instance, derivatives of tert-butyl 2-(substituted benzamido) phenylcarbamate showed considerable anti-inflammatory activity in vivo, with inhibition percentages ranging from 39.021% to 54.239% when tested against carrageenan-induced rat paw edema . This suggests that this compound may exhibit similar effects, potentially through inhibition of cyclooxygenase enzymes (COX-1 and COX-2).
Antimicrobial Activity
A series of novel tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives were evaluated for their antimicrobial activity. Some derivatives exhibited good to moderate antibacterial effects, while others showed promising antifungal activity . Although specific data on this compound is limited, its structural similarities suggest potential antimicrobial properties.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets. The presence of methoxy groups can enhance lipophilicity and facilitate interactions with cell membranes and proteins. These interactions may modulate inflammatory pathways or microbial resistance mechanisms.
Case Studies
- In Vivo Anti-inflammatory Study : A study involving various carbamate derivatives demonstrated significant anti-inflammatory effects compared to the standard drug indomethacin. The compounds were assessed using the carrageenan-induced edema model in rats, revealing that many analogues exhibited comparable efficacy .
- Antimicrobial Evaluation : Another study synthesized a range of phenylcarbamate derivatives and tested them against several bacterial strains. Compounds similar to this compound displayed varying degrees of antibacterial activity .
Data Summary
Q & A
Q. What are the common synthetic routes for introducing the tert-butyl carbamate protecting group to phenolic hydroxyl groups in compounds like (2,4-Dimethoxy-phenyl)-carbamic acid tert-butyl ester?
Answer: The tert-butyl carbamate (Boc) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) or tert-butyl trichloroacetimidate in the presence of a base (e.g., DMAP) . For phenolic hydroxyl groups, activation with trifluoroacetic acid (TFA) or p-toluenesulfonic acid (TsOH) may enhance solubility and reaction efficiency, particularly in organic solvents like tert-butyl acetate (t-BuOAc). However, fluorinated acids (e.g., TFA) can improve salt formation and solubility but may require optimization to avoid premature reaction termination .
Q. How does the tert-butyl carbamate group enhance stability during multi-step organic syntheses?
Answer: The tert-butyl carbamate group is resistant to nucleophiles, reducing agents, and basic conditions, making it ideal for protecting amines during reactions such as Suzuki couplings or hydrogenations. Deprotection is typically achieved under acidic conditions (e.g., HCl in dioxane or TFA), ensuring selective removal without disrupting other functional groups .
Q. What spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H-NMR : Identifies tert-butyl protons (singlet at ~1.37 ppm) and aromatic protons from the 2,4-dimethoxyphenyl group (δ 6.5–7.5 ppm) .
- LC-MS : Confirms molecular weight (e.g., [M+H]+ for C₁₃H₁₈ClNO₂: 255.74) and purity .
- IR Spectroscopy : Detects carbamate C=O stretching (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can solubility challenges in tert-butylation reactions of phenolic substrates be systematically addressed?
Answer:
- Salt Formation : Use hydrophobic acids (e.g., diphenyl phosphate) or fluorinated acids (e.g., TFA) to form soluble salts with free amino or hydroxyl groups .
- Solvent Optimization : Polar aprotic solvents like DMF or DMSO may enhance solubility for substrates with low organic solvent compatibility .
- Reaction Monitoring : Employ TLC or in situ IR to track reaction progress and adjust acid equivalents dynamically .
Q. What computational strategies predict the binding affinity of tert-butyl carbamate derivatives to biological targets like SARS-CoV-2 Mpro?
Answer:
- Molecular Docking : Tools like Glide (Schrödinger) calculate binding scores (e.g., Glide score = −8.21 kcal/mol for a related carbamate derivative) and identify key interactions (e.g., hydrogen bonds with GLN 189 and LEU 141 in SARS-CoV-2 Mpro) .
- Molecular Dynamics (MD) : Simulations (100 ns) assess stability via RMSD (<2 Å) and RMSF plots, validating binding poses and interaction persistence .
Q. How do competing reaction pathways impact the yield of tert-butyl carbamate derivatives, and how can they be minimized?
Answer:
- Side Reactions : Competing ester hydrolysis or Boc-group migration may occur under prolonged acidic conditions.
- Mitigation Strategies :
Data Contradictions and Resolution
Q. Why do fluorinated acids like TFA improve solubility but reduce tert-butylation yields in some cases?
Answer: While TFA enhances solubility by forming salts with phenolic or amino groups, its weak acidity (pKa ~0.5) limits tert-butyl cation generation from t-BuOAc. Stronger acids (e.g., HClO₄) are more effective but pose safety risks. A balance is achieved by using mixed acid systems (e.g., TsOH with TFA) or optimizing stoichiometry .
Methodological Tables
Q. Table 1. Comparison of tert-Butylation Methods
| Method | Acid Catalyst | Solvent | Yield (%) | Limitations | Ref. |
|---|---|---|---|---|---|
| Boc₂O + DMAP | None | DCM/THF | 70–85 | Requires anhydrous conditions | |
| t-BuOAc + TsOH | TsOH | t-BuOAc | 45–60 | Low solubility of substrates | |
| tert-Butyl trichloroacetimidate | TFA | DMF | 80–90 | High cost of reagent |
Q. Table 2. Key Interactions in SARS-CoV-2 Mpro Docking
| Residue | Interaction Type | Bond Length (Å) | Energy Contribution (kcal/mol) |
|---|---|---|---|
| GLN 189 | H-bond (O acceptor) | 1.84 | −2.1 |
| LEU 141 | H-bond (O acceptor) | 2.04 | −1.8 |
| HIS 164 | Hydrophobic | N/A | −1.2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
